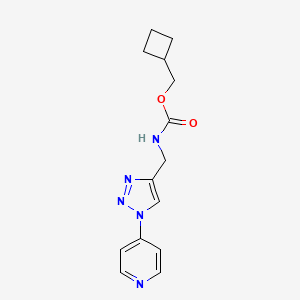

cyclobutylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid. A carbamate group, carbamate ester, and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically .

Synthesis Analysis

Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .Molecular Structure Analysis

The compound seems to contain a pyridine and a triazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

The compound might undergo reactions typical for carbamates, pyridines, and triazoles. For instance, pyridines can participate in various reactions such as halogenation, oxidation, nitration, and many others .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For instance, the presence of a carbamate group could make the compound polar and potentially increase its solubility in water .Scientific Research Applications

Synthesis and Antileukemic Activity

Cyclobutylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate and its derivatives have been explored for their potential in the synthesis of heterocyclic compounds with significant antileukemic activity. For instance, bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles were synthesized using 1,3-dipolar cycloaddition reactions. These compounds demonstrated activity against P388 lymphocytic leukemia, showcasing the therapeutic potential of this chemical class in leukemia treatment (Anderson, Heider, Raju, & Yucht, 1988).

Scaffold for Synthesis of Functionalized Compounds

The compound serves as a scaffold for the synthesis of highly functionalized derivatives, including 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This demonstrates its utility in creating complex molecules for various scientific and pharmacological applications (Ruano, Fajardo, & Martín, 2005).

Antimycobacterial Activity

Exploration into novel antimycobacterial agents has led to the synthesis of compounds based on the cyclobutylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate scaffold. These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights the potential of these derivatives in addressing the global challenge of tuberculosis, especially drug-resistant forms (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

cyclobutylmethyl N-[(1-pyridin-4-yltriazol-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c20-14(21-10-11-2-1-3-11)16-8-12-9-19(18-17-12)13-4-6-15-7-5-13/h4-7,9,11H,1-3,8,10H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXHZAAPNPAQOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclobutylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2714759.png)

![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2714760.png)

![7-ethynyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B2714764.png)

![2-([1,1'-biphenyl]-4-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2714765.png)

![N-(4-isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2714767.png)

![N-[4-[(Z)-(1-Methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2714773.png)

![2-chloro-6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2714778.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2714780.png)